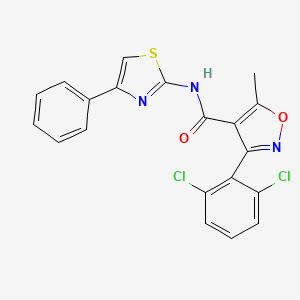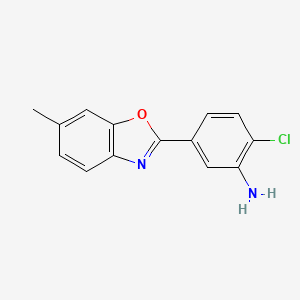
2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline
Descripción general
Descripción
2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline, also known as 2-Chloro-5-MBOA, is an organic compound with a molecular formula of C10H9ClN2O. It is a white solid that is insoluble in water and soluble in organic solvents. 2-Chloro-5-MBOA is used in a variety of applications, including pharmaceuticals, agrochemicals, and dyes. It is also used as an intermediate for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)anilineBOA is widely used in scientific research for a variety of applications. It is used as a reagent for the synthesis of other compounds, such as heterocyclic compounds and polymers. It has also been used to study the properties of transition metal complexes, as well as to investigate the mechanism of action of certain enzymes. Additionally, 2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)anilineBOA has been used to study the structure-activity relationships of various organic compounds.
Mecanismo De Acción
2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)anilineBOA is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition is thought to be due to the compound’s ability to bind to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. Additionally, 2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)anilineBOA has been shown to interact with other proteins, such as G-protein coupled receptors, which may also contribute to its mechanism of action.
Biochemical and Physiological Effects
2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)anilineBOA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. Additionally, 2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)anilineBOA has been found to have anti-inflammatory, anti-allergic, and anti-tumor activities. It has also been shown to have an inhibitory effect on the synthesis of prostaglandins, which are involved in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)anilineBOA is a relatively inexpensive and widely available compound, making it an attractive option for laboratory experiments. Additionally, it is relatively stable and can be stored for extended periods of time without significant degradation. However, it is important to note that 2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)anilineBOA is a hazardous compound and should be handled with care.
Direcciones Futuras
2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)anilineBOA has a wide range of potential applications, and there are many possible future directions for research. For example, further research could be conducted to explore the compound’s potential use as an anti-inflammatory agent. Additionally, studies could be done to investigate the compound’s ability to inhibit the growth of other bacteria or to explore its potential use as an anti-cancer agent. Additionally, further research could be done to explore the compound’s potential use as an inhibitor of other enzymes or proteins. Finally, further research could be done to explore the compound’s potential use in the synthesis of other compounds, such as heterocyclic compounds or polymers.
Propiedades
IUPAC Name |
2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-8-2-5-12-13(6-8)18-14(17-12)9-3-4-10(15)11(16)7-9/h2-7H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKAWKGNMFTOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione](/img/structure/B3037060.png)
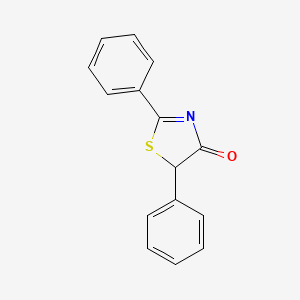
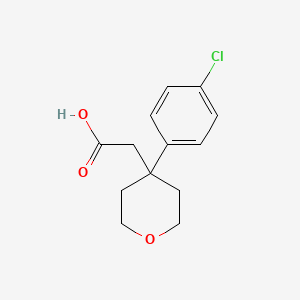


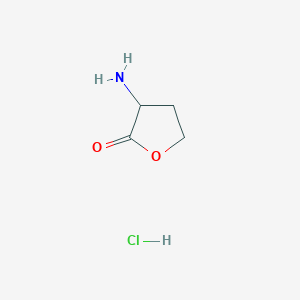
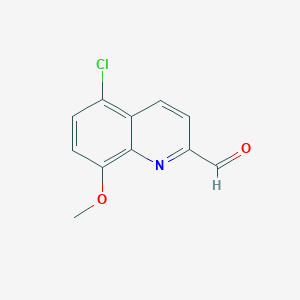

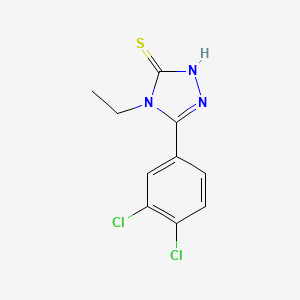

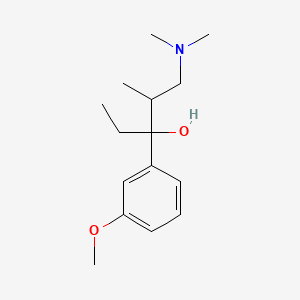
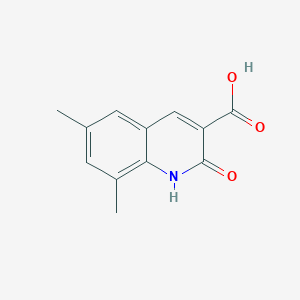
![3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3037080.png)
